molecular formula C12H19NS B12952606 Cyclohexyl(3-methylthiophen-2-yl)methanamine

Cyclohexyl(3-methylthiophen-2-yl)methanamine

Cat. No.: B12952606
M. Wt: 209.35 g/mol
InChI Key: SRWWSXKVSAIEEF-UHFFFAOYSA-N
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Description

Cyclohexyl(3-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C12H19NS It is characterized by a cyclohexyl group attached to a methanamine moiety, which is further connected to a 3-methylthiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-methylthiophen-2-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methanamine Moiety: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group to the methanamine moiety, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-methylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated precursors, nucleophiles, electrophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl(3-methylthiophen-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Cyclohexyl(3-methylthiophen-2-yl)methanamine can be compared with other similar compounds, such as:

    Cyclohexyl(2-thienyl)methanamine: Similar structure but lacks the methyl group on the thiophene ring.

    Cyclohexyl(3-methylphenyl)methanamine: Similar structure but has a phenyl ring instead of a thiophene ring.

    Cyclohexyl(3-methylpyridin-2-yl)methanamine: Similar structure but has a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

cyclohexyl-(3-methylthiophen-2-yl)methanamine

InChI

InChI=1S/C12H19NS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h7-8,10-11H,2-6,13H2,1H3

InChI Key

SRWWSXKVSAIEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2CCCCC2)N

Origin of Product

United States

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